N-(4-acetylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a piperidinyl-substituted indole core linked to a 4-acetylphenyl group via a sulfanyl-acetamide bridge. The piperidinyl moiety (a six-membered nitrogen-containing ring) contributes to conformational flexibility and basicity, which are critical for receptor engagement.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-18(29)19-9-11-20(12-10-19)26-24(30)17-32-23-15-28(22-8-4-3-7-21(22)23)16-25(31)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQBTPIASPIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Phenyl Ring
- Chlorophenyl groups are common in drug design for their lipophilicity and metabolic stability.
N-(4-fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ():
The fluorobenzyl group introduces a smaller halogen and a methylene bridge, which may enhance blood-brain barrier penetration compared to the acetylphenyl variant. Fluorine’s electronegativity could modulate binding kinetics.
Key Insight : The 4-acetylphenyl group in the target compound likely improves hydrogen bonding and dipole interactions compared to halogenated or alkylated analogs, which prioritize lipophilicity .
Variations in the Heterocyclic Core
- Azepane vs. Piperidine Substituents (): The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide replaces piperidine with azepane (a seven-membered ring).
- Benzothiazole-Incorporated Indoles (): Compounds such as 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(benzothiazol-2-yl)acetamide introduce benzothiazole moieties, which are known for intercalation with DNA or enzyme active sites. This suggests a shift toward anticancer or antimicrobial applications compared to the target compound’s piperidinyl focus.
Key Insight : Piperidine’s balance of rigidity and basicity makes it a preferred substituent for neurological targets (e.g., NK-1 receptors), while bulkier rings or fused heterocycles may redirect activity toward other pathways .
Pharmacological and Receptor Binding Comparisons
NK-1 Receptor Antagonists ()
- LY303870: This piperidinyl-containing indole derivative (structurally analogous to the target compound) exhibits potent NK-1 receptor antagonism (Ki = 0.15 nM for human receptors). The methoxybenzyl and acetylaminopropyl groups in LY303870 enhance CNS penetration and selectivity, achieving 50,000-fold selectivity over NK-2/NK-3 receptors.
- Target Compound : While lacking direct receptor data, its acetylphenyl group may reduce CNS bioavailability compared to LY303870’s methoxybenzyl substituent. However, the sulfanyl-acetamide bridge could improve stability in peripheral tissues.
Anti-Exudative Activity ()
- Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show anti-inflammatory effects comparable to diclofenac sodium. The target compound’s indole-piperidine scaffold may similarly inhibit prostaglandin synthesis or leukocyte migration.
CYP51 and CDK5/p25 Inhibition ()
- Roscovitine (), a CDK5/p25 inhibitor, shares an indole core but lacks the sulfanyl-acetamide bridge, highlighting structural flexibility in kinase inhibitor design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
